

Application Notes and Protocols: Sodium Chloride Concentration Gradients for Cell Separation

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Compound of Interest

Compound Name: Disodium dichloride

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Introduction

The separation of specific cell populations from heterogeneous samples is a critical step in many biological research and clinical applications. One of the fundamental principles exploited for cell separation is the differential response of various cell types to osmotic stress. Sodium chloride (NaCl) solutions of varying concentrations can be used to create osmotic gradients that selectively lyse certain cell types while leaving others intact. This method is particularly effective for the separation of leukocytes from whole blood by selectively lysing the more osmotically fragile red blood cells (RBCs).

This application note provides a detailed protocol for the enrichment of leukocytes from whole blood using a hypotonic sodium chloride solution. The principle is based on the higher susceptibility of red blood cells to lysis in a hypotonic environment compared to lymphocytes and other mononuclear cells.[1][2] An isotonic solution, such as 0.9% NaCl, maintains the normal shape and volume of red blood cells as the net movement of water across the cell membrane is balanced.[3][4] In contrast, a hypotonic solution (e.g., 0.1% NaCl) has a lower solute concentration than the cell's cytoplasm, causing a net influx of water, leading to swelling and eventual lysis (hemolysis) of the RBCs.[3] Leukocytes are more resistant to this osmotic shock and can be subsequently recovered by centrifugation.

Materials and Reagents

- Whole blood collected in an anticoagulant-containing tube (e.g., EDTA, heparin)
- Sodium Chloride (NaCl), molecular biology grade
- Deionized water
- Phosphate-Buffered Saline (PBS), pH 7.4
- Conical centrifuge tubes (15 mL or 50 mL)
- Pipettes and sterile tips
- Centrifuge
- Hemocytometer or automated cell counter
- Microscope

Experimental Protocols

Preparation of Sodium Chloride Solutions

- Preparation of 10X Phosphate-Buffered Saline (PBS):
 - Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na_2HPO_4 , and 2.4 g of KH_2PO_4 in 800 mL of deionized water.
 - Adjust the pH to 7.4.
 - Add deionized water to a final volume of 1 L.
 - Sterilize by autoclaving and store at room temperature.
- Preparation of 1X PBS (Isotonic):
 - Dilute the 10X PBS stock solution 1:10 with deionized water.
 - Verify the pH is 7.4.
- Preparation of 0.2% NaCl Solution (Hypotonic Lysis Buffer):

- Dissolve 0.2 g of NaCl in 100 mL of deionized water.
- Sterilize by filtration through a 0.22 μ m filter.
- Preparation of 1.6% NaCl Solution (Hypertonic Restoring Buffer):
 - Dissolve 1.6 g of NaCl in 100 mL of deionized water.
 - Sterilize by filtration through a 0.22 μ m filter.

Protocol for Leukocyte Enrichment from Whole Blood

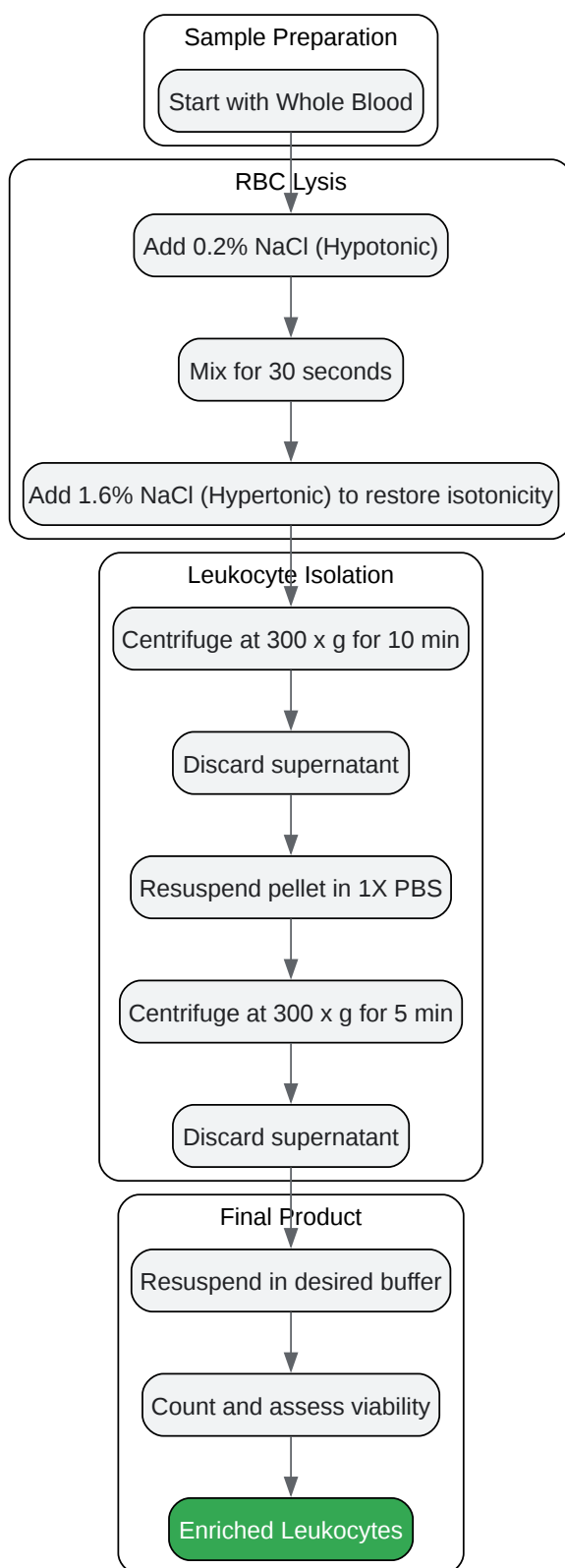
- Collect 5 mL of whole blood into a 15 mL conical tube.
- Add 10 mL of 0.2% hypotonic NaCl solution to the blood.
- Immediately mix by gentle inversion for 30 seconds to induce lysis of red blood cells. The solution should turn from opaque red to a clear, dark red.
- Promptly add 5 mL of 1.6% hypertonic NaCl solution to restore the isotonicity of the medium and prevent damage to the leukocytes. Mix gently.
- Centrifuge the tube at 300 x g for 10 minutes at room temperature.
- A small white or reddish-white pellet of leukocytes should be visible at the bottom of the tube. The supernatant, containing lysed RBCs, should be carefully aspirated and discarded.
- Resuspend the leukocyte pellet in 10 mL of 1X PBS.
- Centrifuge at 300 x g for 5 minutes at room temperature.
- Discard the supernatant and repeat the wash step (steps 7-8) one more time to remove any remaining contaminants.
- After the final wash, resuspend the cell pellet in an appropriate volume of cell culture medium or PBS for downstream applications.
- Determine cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

Data Presentation

The effectiveness of the cell separation protocol can be evaluated by assessing the recovery of leukocytes and the depletion of red blood cells. The following table presents representative data from a typical experiment.

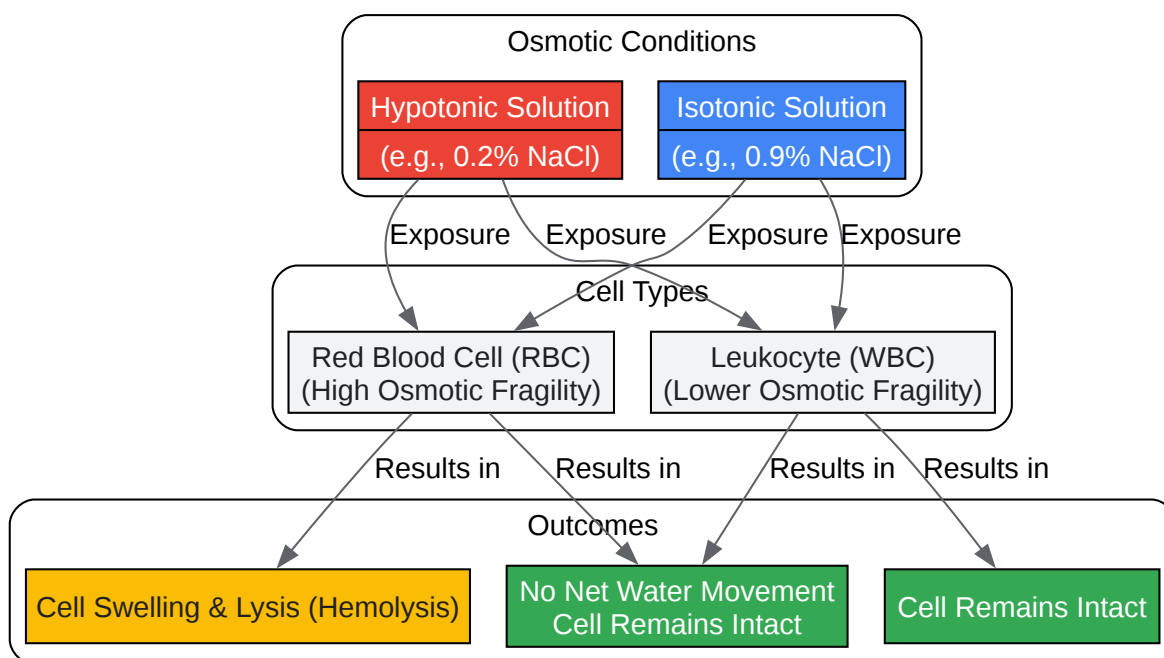
Parameter	Before Separation (Whole Blood)	After Separation (Enriched Leukocytes)
Total Cell Count	$\sim 5 \times 10^9$ cells/mL	$\sim 5\text{-}7 \times 10^6$ cells/mL
Red Blood Cell Count	$\sim 4\text{-}6 \times 10^9$ cells/mL	$< 1 \times 10^5$ cells/mL
Leukocyte Count	$\sim 4\text{-}11 \times 10^6$ cells/mL	$\sim 4\text{-}7 \times 10^6$ cells/mL
Leukocyte Purity	$\sim 0.1\%$	$> 95\%$
Leukocyte Viability	$> 98\%$	$> 90\%$

Visualizations



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Caption: Experimental workflow for leukocyte enrichment by hypotonic lysis of red blood cells.



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